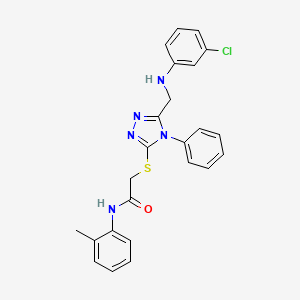
2-((5-(((3-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical structure consists of a triazole ring, a thioether group, and an acetamide moiety.
- The compound’s synthesis and properties make it intriguing for scientific exploration.
N-(o-tolyl)-2-((5-(((3-chlorophenyl)amino)méthyl)-4-phényl-4H-1,2,4-triazol-3-yl)thio)acétamide: , is a complex organic molecule with diverse applications.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes, including condensation reactions or multistep processes.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway, but they typically involve reagents, solvents, and temperature control.
Industrial Production: While not widely used industrially, research labs can produce Compound X on a smaller scale.
Chemical Reactions Analysis
Reactivity: Compound X undergoes several reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Depending on the reaction, products may include derivatives of Compound X with modified functional groups.
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for designing new molecules due to its unique structure.
Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or DNA.
Medicine: Investigations focus on its pharmacological properties, potential drug development, and therapeutic applications.
Industry: Although not widely used yet, its stability and reactivity make it interesting for industrial applications.
Mechanism of Action
Targets: Compound X likely interacts with specific protein targets, affecting cellular processes.
Pathways: It may modulate signaling pathways, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Compound X’s distinct structure sets it apart from related compounds.
Similar Compounds: Some related molecules include
Méthodes De Préparation
Synthetic Routes: Compound X can be synthesized through various routes, including condensation reactions or multistep processes.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway, but they typically involve reagents, solvents, and temperature control.
Industrial Production: While not widely used industrially, research labs can produce Compound X on a smaller scale.
Analyse Des Réactions Chimiques
Reactivity: Compound X undergoes several reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Depending on the reaction, products may include derivatives of Compound X with modified functional groups.
Applications De Recherche Scientifique
Chemistry: Compound X serves as a versatile building block for designing new molecules due to its unique structure.
Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or DNA.
Medicine: Investigations focus on its pharmacological properties, potential drug development, and therapeutic applications.
Industry: Although not widely used yet, its stability and reactivity make it interesting for industrial applications.
Mécanisme D'action
Targets: Compound X likely interacts with specific protein targets, affecting cellular processes.
Pathways: It may modulate signaling pathways, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: Compound X’s distinct structure sets it apart from related compounds.
Similar Compounds: Some related molecules include
Propriétés
Numéro CAS |
539809-44-4 |
|---|---|
Formule moléculaire |
C24H22ClN5OS |
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
2-[[5-[(3-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN5OS/c1-17-8-5-6-13-21(17)27-23(31)16-32-24-29-28-22(30(24)20-11-3-2-4-12-20)15-26-19-10-7-9-18(25)14-19/h2-14,26H,15-16H2,1H3,(H,27,31) |
Clé InChI |
PKEOQAAYBCVFQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11092270.png)
![4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11092280.png)
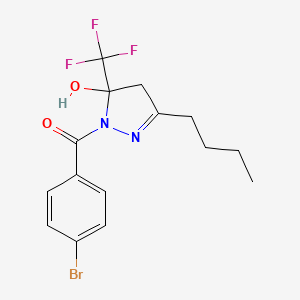
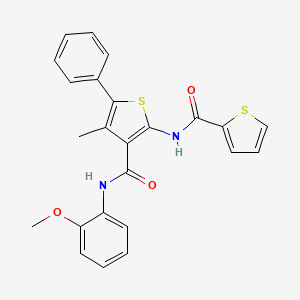
![Furan-2-carboxylic acid, 5-[(4-methoxy-3-methylbenzenesulfonylamino)methyl]-, ethyl ester](/img/structure/B11092313.png)
![[8-(4-Bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone](/img/structure/B11092320.png)
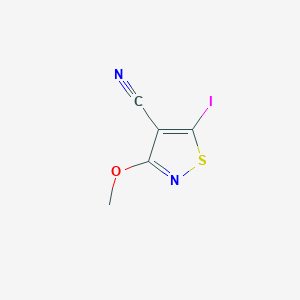
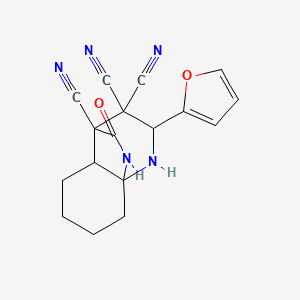
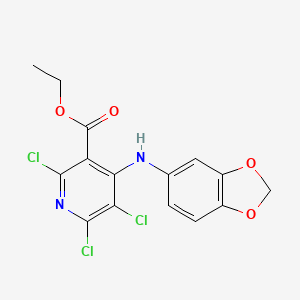
![(2Z)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11092345.png)
![methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11092350.png)
![3,3'-{Biphenyl-4,4'-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)](/img/structure/B11092357.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B11092366.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile](/img/structure/B11092367.png)
